![molecular formula C13H14ClN3O B1393541 2-(Chloromethyl)-4-morpholin-4-ylquinazoline CAS No. 668276-06-0](/img/structure/B1393541.png)
2-(Chloromethyl)-4-morpholin-4-ylquinazoline
Overview
Description
The compound “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” likely belongs to the class of quinazolines, which are heterocyclic compounds with a two-ring structure consisting of a benzene ring fused to a pyrimidine ring . Quinazolines and their derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” would likely consist of a quinazoline core, with a chloromethyl group (-CH2Cl) attached at the 2-position and a morpholine ring attached at the 4-position .Chemical Reactions Analysis
The chloromethyl group in “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” could potentially undergo various reactions, including substitution reactions with nucleophiles . The morpholine ring could also participate in reactions, such as ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” would depend on its specific molecular structure. For example, the presence of the chloromethyl group could increase its reactivity, while the morpholine ring could influence its solubility .Scientific Research Applications
Anticancer Agents
The compound is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These agents have shown promising anticancer activity in vitro .
Synthesis of 2-chloromethyl-4(3H)-quinazolinones
An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been described, utilizing o-anthranilic acids as starting materials . This synthesis is part of ongoing research on novel anticancer agents .
Preparation of 2-hydroxymethyl-4(3H)-quinazolinones
The compound can be converted into 2-hydroxymethyl-4(3H)-quinazolinones . These are versatile building blocks in the preparation of a wide range of biologically active compounds .
Chloromethylation of Aromatic Compounds
The compound is used in the chloromethylation of aromatic compounds . This process is carried out with dimethoxymethane and chlorosulfonic acid in the presence of ZnI2 in CH2Cl2 under mild conditions .
Preparation of 2-formyl-4(3H)-quinazolinones
2-chloromethyl-4(3H)-quinazolinones can be converted into 2-formyl-4(3H)-quinazolinones . These are also versatile building blocks in the preparation of a wide range of biologically active compounds .
Preparation of Anti-inflammatory Agents
2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-inflammatory agents .
properties
IUPAC Name |
4-[2-(chloromethyl)quinazolin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-12-15-11-4-2-1-3-10(11)13(16-12)17-5-7-18-8-6-17/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLFHXNNHVNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-morpholin-4-ylquinazoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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